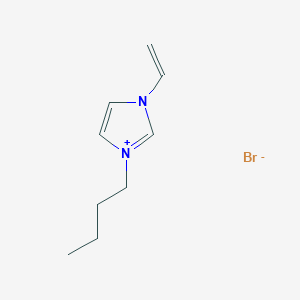

1-Butyl-3-vinylimidazolium bromide, 98%

CAS No.: 34311-90-5

Cat. No.: VC11728815

Molecular Formula: C9H15BrN2

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34311-90-5 |

|---|---|

| Molecular Formula | C9H15BrN2 |

| Molecular Weight | 231.13 g/mol |

| IUPAC Name | 1-butyl-3-ethenylimidazol-1-ium;bromide |

| Standard InChI | InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1 |

| Standard InChI Key | XALVOFYVVOAYPO-UHFFFAOYSA-M |

| SMILES | CCCC[N+]1=CN(C=C1)C=C.[Br-] |

| Canonical SMILES | CCCC[N+]1=CN(C=C1)C=C.[Br-] |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

BVImBr features a 1-vinylimidazolium cation paired with a bromide anion. The cation consists of an imidazole ring substituted at the 1-position by a butyl group () and at the 3-position by a vinyl group () . This structure confers dual functionality: the butyl chain enhances hydrophobicity, while the vinyl group enables radical polymerization into poly(ionic liquids) (PILs) .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1033461-45-8 |

| Molecular Formula | |

| Exact Mass | 230.041855 Da |

| Density | Not reported |

| Melting Point | Not reported |

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy validate BVImBr’s structure. The -NMR spectrum exhibits characteristic vinyl proton signals at δ 5.2–5.8 ppm (CH=CH) and imidazolium ring protons at δ 7.4–9.5 ppm . FTIR spectra show C=C stretching vibrations at 1640 cm and C-N imidazolium peaks near 1160 cm .

Synthesis and Polymerization

Monomer Synthesis

BVImBr is synthesized via quaternization of 1-vinylimidazole with 1-bromobutane in ethyl acetate at 110°C for 24–48 hours :

The reaction achieves >99% yield due to stoichiometric excess of 1-bromobutane (1:1.2 molar ratio) . Purification involves sequential ethyl acetate washes and vacuum drying over PO .

Radical Polymerization

BVImBr undergoes free-radical polymerization using azobisisobutyronitrile (AIBN) initiator (1 wt%) in chloroform at 60°C :

Crosslinked variants are produced by copolymerizing BVImBr with divinylbenzene, yielding materials with enhanced thermal stability (decomposition >300°C) .

Table 2: Polymerization Conditions

| Parameter | Value |

|---|---|

| Initiator | AIBN (1 wt%) |

| Solvent | Chloroform |

| Temperature | 60°C |

| Reaction Time | 6 hours |

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature () of −42°C for poly(BVImBr), indicating high chain mobility . Thermogravimetric analysis (TGA) shows 5% weight loss at 280°C, attributed to bromide anion decomposition .

Transport Properties

The Walden plot analysis of BVImBr-based ionic liquids demonstrates ionicity values below ideal KCl solutions, suggesting prevalent ion pairing . Viscosity () follows the Vogel–Fulcher–Tammann equation:

Functional Applications

Antimicrobial Activity

Electrospun poly(BVImBr) fibers exhibit minimum inhibitory concentrations (MICs) of 0.5–4 μg/mL against Staphylococcus aureus and Candida albicans . The mechanism involves cationic imidazolium groups disrupting microbial membranes via electrostatic interactions .

Table 3: Antimicrobial Efficacy

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 4 |

| Aspergillus niger | 8 |

Electrochemical Applications

BVImBr serves as a precursor for ion-conductive membranes in batteries, with ionic conductivities reaching 1.2 mS/cm at 25°C . The vinyl group enables covalent anchoring to electrodes, reducing electrolyte leakage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume